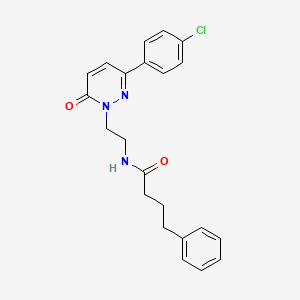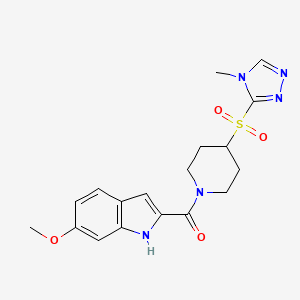![molecular formula C22H12F3N3 B2848889 8-fluoro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932464-34-1](/img/structure/B2848889.png)
8-fluoro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “8-fluoro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline” is a fluorinated heterocyclic compound. Fluorinated compounds often exhibit unique properties due to the presence of fluorine atoms, such as high chemical resistance, thermal stability, and solubility .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar fluorinated compounds have been synthesized using various methods. For instance, the synthesis of bis(4-fluorophenyl)-methoxy substituted nickel phthalocyanine was reported, characterized by elemental analysis, UV–Vis, FT-IR, 1 H-NMR and mass spectra .Applications De Recherche Scientifique
Photophysical and Electrochemical Properties
Fluorine-substituted 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline derivatives exhibit significant alterations in photophysical (absorption and emission spectra, quantum efficiency, fluorescence lifetimes) and electrochemical properties (oxidation potentials) when compared to their unsubstituted counterparts. The introduction of fluorine atoms modifies properties such as fluorescence quantum efficiency, HOMO and LUMO levels, and absorption band positions, enhancing the molecule's resistance to proton donors. This suggests potential applications in designing fluorescent dyes and materials with tailored photophysical properties for use in optical sensors and organic light-emitting diodes (OLEDs) (Szlachcic & Uchacz, 2018).
Organic Light-Emitting Diodes (OLEDs)
Substituted 1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolines, including fluorinated derivatives, have been synthesized and studied as emitting materials in OLEDs. These materials show promising electroluminescence properties, indicating their suitability for use in OLED technology. The fluorinated derivatives, in particular, exhibit bright blue light emission, which is desirable for display and lighting applications. The study demonstrates the influence of various substituents on the device's performance, highlighting the potential of these materials in the development of efficient, durable OLEDs (T. and et al., 2001).
Molecular Sensing
The pyrazoloquinoline chromophore has been identified as a versatile building block for constructing brightly fluorescent molecular sensors. By integrating the chromophore into various systems, researchers have developed probes and fluoroionophores that exhibit strong analyte-induced fluorescence enhancement or bright ratiometric dual emission. These findings suggest applications in the development of molecular sensors for detecting ions or molecules, which could have significant implications in biochemical, environmental, and clinical diagnostics (Rurack et al., 2002).
Fluorochrome for Picric Acid Sensing
A novel fluorochrome combining quinoline and benzimidazole fluorophores exhibits exceptional sensing capabilities for picric acid over other nitroaromatics, with rapid response and high sensitivity. This material shows potential for real-world applications in detecting explosives, demonstrating the versatility of pyrazoloquinoline derivatives in developing highly selective and sensitive chemical sensors (Jiang et al., 2019).
Orientations Futures
Fluorinated compounds are of great interest in various fields due to their unique properties. They are used in pharmaceuticals, agriculture, and materials sciences because they exhibit various bioactivities and useful physical properties . Therefore, the study and development of new fluorinated compounds, including “8-fluoro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline”, could be a promising area of research.
Propriétés
IUPAC Name |
8-fluoro-1,3-bis(4-fluorophenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12F3N3/c23-14-3-1-13(2-4-14)21-19-12-26-20-10-7-16(25)11-18(20)22(19)28(27-21)17-8-5-15(24)6-9-17/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNIYZVWLFWKICQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=C(C=C5)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-fluorobenzamide](/img/structure/B2848813.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-(phenylmethylene)-4-piperidinecarbohydrazide](/img/structure/B2848814.png)

![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2848817.png)
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide](/img/structure/B2848820.png)




![(5S,7R)-N-(Cyanomethyl)-N-ethyl-1,5,7-trimethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2848829.png)